molecular formula C15H12S B14115648 3-(3-Methylphenyl)-1-benzothiophene

3-(3-Methylphenyl)-1-benzothiophene

Cat. No.: B14115648
M. Wt: 224.32 g/mol
InChI Key: GTBUGNUDCUEVRG-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring The presence of a methyl group at the third position of the phenyl ring distinguishes this compound from other benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-1-benzothiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-methylphenyl is coupled with a halogenated benzothiophene in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and provides high yields of the desired product.

Another method involves the cyclization of 3-(3-methylphenyl)thiophene-2-carboxylic acid using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) . This reaction leads to the formation of the benzothiophene ring system with the methylphenyl substituent at the third position.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-1-benzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst

    Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydrobenzothiophene

    Substitution: Nitrobenzothiophene, halogenated benzothiophene

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    3-Methylbenzothiophene: Lacks the phenyl substituent, resulting in different electronic and chemical properties.

    3-Phenylbenzothiophene: Lacks the methyl group, leading to variations in reactivity and applications.

    3-(4-Methylphenyl)-1-benzothiophene: The methyl group is positioned differently, affecting the compound’s overall properties.

Uniqueness

3-(3-Methylphenyl)-1-benzothiophene is unique due to the specific positioning of the methyl group on the phenyl ring, which influences its electronic properties and reactivity. This unique structure makes it suitable for specific applications in organic electronics and pharmaceuticals, where precise control over molecular properties is essential .

Properties

Molecular Formula

C15H12S

Molecular Weight

224.32 g/mol

IUPAC Name

3-(3-methylphenyl)-1-benzothiophene

InChI

InChI=1S/C15H12S/c1-11-5-4-6-12(9-11)14-10-16-15-8-3-2-7-13(14)15/h2-10H,1H3

InChI Key

GTBUGNUDCUEVRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=CC=CC=C32

Origin of Product

United States

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